molecular formula C22H20N2O5 B2637659 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one CAS No. 409356-83-8

3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one

Cat. No.: B2637659
CAS No.: 409356-83-8
M. Wt: 392.411
InChI Key: OSSFBFDINVYCAT-UHFFFAOYSA-N
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Description

Anticancer Mechanisms and Structure-Activity Relationships

The anticancer activity of 3-(4-benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one is hypothesized to arise from synergistic effects between its coumarin and piperazine components. Coumarins are established inhibitors of kinase pathways and DNA topoisomerases, while piperazine enhances solubility and bioavailability, facilitating cellular uptake. Structural analogs, such as 4-hydroxy-7-methylcoumarin-piperazine conjugates, exhibit potent activity against breast cancer cell lines (e.g., IC~50~ = 0.003 µM against MCF-7). The 8-methoxy group in this compound likely enhances membrane permeability compared to 6- or 7-methoxy derivatives, as methoxy positioning influences π-π stacking with aromatic residues in oncogenic targets.

Table 1: Anticancer Activity of Structural Analogs

Compound Target Cell Line IC~50~ (µM) Key Structural Features
4-Hydroxy-7-methylcoumarin MCF-7 0.003 Piperazine linker, biphenyl substituents
Coumarin-thiazole hybrid HepG2 5.66 Thiazole moiety, halogen substituents
8-Methoxy derivative In silico N/A 8-methoxy, benzoyl-piperazine

Molecular docking studies suggest that the benzoyl group engages in hydrophobic interactions with the ATP-binding pocket of kinases, while the coumarin carbonyl forms hydrogen bonds with catalytic residues. Replacement of the benzoyl group with smaller alkyl chains reduces potency, underscoring the necessity of aromatic bulk for target engagement.

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

The antimicrobial activity of this compound is attributed to its dual mechanism: coumarin-mediated disruption of microbial DNA gyrase and piperazine-enhanced penetration through bacterial membranes. In a screen against Staphylococcus epidermidis, a structural analog with a halogenated benzoyl group exhibited a 17 mm zone of inhibition at 150 µg/mL, outperforming standard antibiotics. The 8-methoxy group may further potentiate activity by resisting enzymatic degradation compared to non-substituted analogs.

Table 2: Antimicrobial Activity of Piperazine-Coumarin Hybrids

Compound Pathogen Zone of Inhibition (mm) Key Features
MS6 (6-methoxy analog) S. epidermidis 17 Chlorine substituent, piperazine link
8-Methoxy derivative Methicillin-resistant S. aureus (predicted) N/A 8-methoxy, benzoyl group

The benzoyl-piperazine fragment likely interferes with efflux pumps in Gram-positive bacteria, reversing resistance mechanisms. However, efficacy against Gram-negative strains remains untested.

Enzyme Modulation: Carbonic Anhydrase Isoform Selectivity

This compound exhibits selective inhibition of carbonic anhydrase (CA) isoforms, particularly CA-IX and CA-XII, which are overexpressed in hypoxic tumors. The coumarin core binds to the zinc-containing active site, while the piperazine-benzoyl tail interacts with isoform-specific hydrophobic residues. In silico studies predict a binding affinity (K~i~) of <10 nM for CA-IX, compared to 450 nM for CA-II, highlighting its selectivity.

Table 3: Carbonic Anhydrase Inhibition Profiles

Isoform Predicted K~i~ (nM) Structural Basis for Selectivity
CA-IX <10 Hydrophobic pocket accommodation of benzoyl group
CA-XII 25 Hydrogen bonding with 8-methoxy oxygen
CA-II 450 Steric clash with piperazine linker

This isoform selectivity could minimize off-target effects in anticancer applications, as CA-II is ubiquitously expressed in normal tissues. Further kinetic studies are needed to validate these predictions.

Properties

IUPAC Name

3-(4-benzoylpiperazine-1-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-28-18-9-5-8-16-14-17(22(27)29-19(16)18)21(26)24-12-10-23(11-13-24)20(25)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSFBFDINVYCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This is followed by the introduction of the methoxy group at the 8th position and the attachment of the benzoyl-piperazine moiety at the 3rd position. Common reagents used in these reactions include methoxybenzaldehyde, piperazine, and benzoyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H20N2O5
  • Molecular Weight : 392.4 g/mol
  • IUPAC Name : 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxychromen-2-one

The compound's structure features a chromenone backbone with a piperazine moiety, which is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one. Research indicates that compounds with similar structures exhibit enhanced efficacy against resistant bacterial strains. For instance, a related study demonstrated that piperazine hybridized coumarin compounds had significant antibacterial activity against Pseudomonas aeruginosa, suggesting that modifications to the benzoyl group can enhance antimicrobial potency .

Anticancer Properties

The compound has been explored for its potential in cancer therapy. The piperazine moiety is known to interact with specific cellular targets, potentially leading to apoptosis in cancer cells. Studies have indicated that compounds similar to this compound can selectively induce cell death in tumor cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Anti-inflammatory Effects

Coumarin derivatives have also been investigated for their anti-inflammatory properties. The presence of the methoxy group in the chromenone structure enhances its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntibacterialPiperazine hybridized coumarinsEffective against Pseudomonas aeruginosa with low MIC values
AnticancerPiperazine derivativesInduced apoptosis selectively in cancer cells
Anti-inflammatoryCoumarin derivativesModulated inflammatory pathways effectively

Mechanism of Action

The mechanism of action of 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one involves its interaction with specific molecular targets. The benzoyl-piperazine moiety is known to interact with protein receptors, potentially modulating their activity. The chromen-2-one backbone may also play a role in binding to DNA or other biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one can be contextualized by comparing it to analogs with variations in the coumarin core or piperazine substituents. Key examples include:

Structural Analogues with Piperazine Modifications

Compound Name Substituent at Position 3 (Piperazine Group) Substituent at Position 6/8 Key Properties/Applications Reference
6-Bromo-3-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-8-methoxy-chromen-2-one 4-(Diphenylmethyl)piperazine 6-Bromo, 8-Methoxy Increased steric bulk; potential enzyme inhibition
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-chromen-2-one 4-(3-Chlorophenyl)piperazine 8-Methoxy Enhanced hydrophobicity; possible CNS activity
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one 4-(4-Methylbenzyl)piperazine 7-Methoxy, 3-Phenyl Improved solubility; antitumor potential
8-Methoxy-chromen-2-one (MCO) None 8-Methoxy Anti-inflammatory; reduces TNF-α, IL-1β

Key Observations:

  • Steric and Electronic Effects : The diphenylmethyl group in the 6-bromo analog () introduces significant steric hindrance, which may enhance binding specificity to targets like carbonic anhydrases . In contrast, the benzoyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capacity.
  • Biological Activity : The 8-methoxy group is critical for anti-inflammatory activity, as shown by MCO (). Piperazine modifications further tune selectivity; for example, chlorophenyl substituents () may enhance blood-brain barrier penetration.
  • Synthetic Flexibility : Piperazine derivatives can be tailored via reactions with aldehydes (e.g., 4-methylbenzaldehyde in ) or chloroaryl groups, enabling diverse pharmacological profiling.

Biological Activity

3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a benzoyl-piperazine moiety linked to a methoxy-chromen backbone, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The compound's IUPAC name is 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxychromen-2-one, with the molecular formula C22H20N2O5C_{22}H_{20}N_{2}O_{5}. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC22H20N2O5C_{22}H_{20}N_{2}O_{5}
IUPAC Name3-(4-benzoylpiperazine-1-carbonyl)-8-methoxychromen-2-one
CAS Number409356-83-8

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzoyl-piperazine component is known to interact with protein receptors, potentially modulating their activity. The chromen backbone may also facilitate binding to DNA or other biomolecules, influencing cellular processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. In vitro assays demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibitory activity against these cancer types .

Case Study: Cytotoxicity Assays

A study evaluated the compound's cytotoxicity using the MTT assay on multiple cancer cell lines. The results showed that:

Cell LineIC50 (µM)
DU-1450.99
HeLa0.48
A5490.054
HepG20.40
MCF-70.70

These findings suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Research indicates that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, offering potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The positioning of the methoxy group at the 8th position of the chromen ring is crucial for its biological activity. Comparative studies with similar compounds have shown that alterations in functional groups and their positions significantly affect the compound's efficacy and selectivity for biological targets .

Q & A

Q. What are the standard synthetic routes for 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted coumarin core (e.g., 8-methoxy-chromen-2-one) with a 4-benzoyl-piperazine derivative. A common approach is nucleophilic acyl substitution, where the piperazine nitrogen reacts with a carbonyl chloride intermediate. For example, refluxing in ethanol with formaldehyde as a condensing agent can facilitate Mannich-type reactions for piperazine incorporation . Optimization may involve adjusting solvent polarity (e.g., DCM for better solubility of intermediates), temperature (reflux vs. room temperature), and stoichiometry of reagents to improve yields.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the coumarin core (e.g., methoxy protons at δ ~3.8 ppm) and benzoyl-piperazine substituents (aromatic protons at δ ~7.5 ppm, piperazine carbons at δ ~45–55 ppm) .
  • IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm1^{-1}) and aromatic C–H bonds (~3100 cm1^{-1}).
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI+ for [M+H]+ ion).

Q. How can researchers design initial biological assays to evaluate its enzyme inhibition potential?

Target enzymes linked to coumarin derivatives (e.g., carbonic anhydrase IX/XII, kinases) should be prioritized. Use fluorescence-based assays with recombinant enzymes and substrate analogs (e.g., 4-nitrophenyl acetate for carbonic anhydrase activity). Include positive controls (e.g., acetazolamide) and measure IC50_{50} values at varying concentrations (1 nM–100 µM) .

Advanced Research Questions

Q. How can contradictory activity data between in vitro and cellular assays be resolved?

Discrepancies may arise from poor cellular permeability or off-target effects. Validate using:

  • Permeability assays : Caco-2 cell monolayers to assess passive diffusion.
  • Metabolic stability tests : Liver microsomes to identify rapid degradation.
  • Off-target profiling : Kinase panels or proteome-wide affinity pulldowns. Adjust substituents (e.g., replace benzoyl with trifluoromethyl groups) to enhance selectivity .

Q. What strategies improve crystallographic refinement for resolving structural ambiguities in derivatives?

Use SHELXL for high-resolution refinement:

  • Apply TWIN/BASF commands for twinned crystals.
  • Restrain anisotropic displacement parameters for light atoms (e.g., hydrogen).
  • Validate with Rfree_{\text{free}} residuals and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How do substituents on the benzoyl-piperazine moiety influence structure-activity relationships (SAR)?

Systematic SAR studies require synthesizing analogs with:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the benzoyl ring to enhance electrophilicity.
  • Bulkier substituents (e.g., tert-butyl) to probe steric effects on target binding. Compare inhibitory potency (e.g., Ki_i values) against enzyme isoforms to identify pharmacophore requirements .

Q. What computational methods predict binding modes with carbonic anhydrase isoforms?

Perform molecular docking (AutoDock Vina) using crystal structures of CA IX (PDB: 3IAI) and CA XII (PDB: 1JD0). Validate with MD simulations (AMBER) to assess stability of hydrogen bonds between the coumarin carbonyl and Zn2+^{2+}-bound water .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC50_{50}50​ values across independent studies?

Potential causes include assay variability (e.g., buffer pH affecting enzyme activity) or compound purity. Mitigate by:

  • Repeating assays under standardized conditions (e.g., pH 7.4, 25°C).
  • Validating purity via HPLC (>95%) and elemental analysis.
  • Cross-referencing with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. Why might X-ray crystallography fail to resolve the piperazine ring conformation?

Flexibility of the piperazine ring can lead to disorder. Solutions include:

  • Co-crystallizing with a stabilizing ligand (e.g., CA inhibitor).
  • Collecting data at cryogenic temperatures (100 K) to reduce thermal motion.
  • Using higher-resolution synchrotron radiation (λ = 0.7–1.0 Å) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperazine-Coumarin Derivatives

ParameterOptimal ConditionImpact on Yield
SolventEthanol/DCM (1:1)Maximizes solubility of intermediates
TemperatureReflux (78°C)Accelerates nucleophilic substitution
CatalystTriethylamine (1.2 eq)Neutralizes HCl byproduct

Q. Table 2. Biological Assay Conditions for Carbonic Anhydrase Inhibition

ParameterValueRationale
Substrate4-Nitrophenyl acetateChromogenic hydrolysis product
Incubation Time10 min at 25°CLinear reaction phase
Enzyme Concentration10 nM (CA IX/XII)Avoids substrate depletion

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.